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Compound of Interest

2-cyclohexylpropan-1-amine
Compound Name:

hydrochloride
CAS No.: 879656-44-7
Cat. No.: B6143886

Get Quote

Executive Summary

2-Cyclohexylpropan-1-amine hydrochloride (CAS: 103254-49-5 for free base) is a high-
value chiral aliphatic building block used effectively in medicinal chemistry to modulate
lipophilicity, metabolic stability, and spatial orientation of pharmacophores. Structurally, it
represents a saturated bioisostere of

-methylphenethylamine, offering a bulky hydrophobic cyclohexyl group at the
-position relative to the primary amine.

This guide details the physicochemical profile, synthetic utility, and experimental protocols for
integrating this synthon into drug discovery workflows. It specifically addresses the transition
from planar aromatic scaffolds to

-rich aliphatic systems—a key strategy in modern "Escape from Flatland" drug design to
improve solubility and target specificity.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b6143886#bc-rfq
https://www.benchchem.com/product/b6143886/docs?utm_src=pdf-body#application-note-2-cyclohexylpropan-1-amine-hcl-as-a-chiral-building-block-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6143886?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Chemical Profile & Structural Logic[1]
hvsicochemical :

Property Data
IUPAC Name 2-cyclohexylpropan-1-amine hydrochloride
Common Synonyms -cyclohexylpropylamine; 2-cyclohexyl-1-

propanamine

103254-49-5 (Free Base); 19146-54-4 ((S)-HCI);
52617-05-7 ((R)-Free Base)

CAS Number

Molecular Formula

141.26 g/mol (Free Base); 177.71 g/mol (HCI

Molecular Weight
salt)
Chirality Available as (R) and (S) enantiomers
Physical State White to off-white hygroscopic solid
N Soluble in Water, Methanol, DMSO; Sparingly
Solubility

soluble in DCM

Structural Significance (Bioisosterism)

The strategic value of 2-cyclohexylpropan-1-amine lies in its relationship to 2-phenylpropan-1-
amine.

» Steric Isostere: The cyclohexyl ring occupies a similar volume to a phenyl ring but possesses
a chair conformation, providing "thickness" (3D character) rather than planarity.

e Electronic Modulation: It removes the

-electron density of the aromatic ring, eliminating
stacking interactions while enhancing hydrophobic Van der Waals contacts.

o Metabolic Stability: The saturated ring is generally more resistant to oxidative metabolism
(e.g., CYP450 arene oxidation) compared to the phenyl ring, although distal hydroxylation
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can occur.

Synthesis & Preparation Pathways

Researchers often source this material, but in-house preparation is required for specific
isotopologues or large-scale needs.

Synthesis Workflow (Graphviz)

Catalytic Hydrogenation
(Rh/C or PtO2, H2, AcOH)

. : : Amide Formation Reduction
Start: 2-Cyclohexylpropanoic Acid (NH3, EDC) (LiAIH4, THF)

Start: 2-Phenylpropan-1-amine

2-Cyclohexylpropan-1-amine

Click to download full resolution via product page

Figure 1: Primary synthetic routes to 2-cyclohexylpropan-1-amine. The hydrogenation route
preserves the stereochemistry of the starting phenylamine.

Experimental Protocols
Protocol A: Amide Coupling (General Procedure)

Objective: To couple 2-cyclohexylpropan-1-amine HCI with a carboxylic acid (

) to form an amide bond, a common motif in peptidomimetics.

Reagents:

Carboxylic Acid (1.0 equiv)

2-Cyclohexylpropan-1-amine HCI (1.1 equiv)

HATU (1.2 equiv)

DIPEA (Diisopropylethylamine) (3.0 equiv)
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e DMF (Anhydrous)
Step-by-Step Procedure:

o Preparation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in
anhydrous DMF (5 mL).

 Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg). Stir at
room temperature for 15 minutes to activate the acid (formation of the active ester).

e Addition: Add 2-cyclohexylpropan-1-amine HCI (1.1 mmol, 195 mg) in one portion.
o Reaction: Stir the mixture at room temperature under an inert atmosphere (

) for 4-16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the
product

o Workup: Dilute the reaction mixture with EtOAc (50 mL). Wash sequentially with 1M HCI (2x),
Sat.

(2x), and Brine (1x).

 Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: Since the amine is an HCI salt, the extra equivalent of DIPEA (Total 3.0 eq) is
crucial to liberate the free amine in situ.

Protocol B: Reductive Amination

Objective: To synthesize secondary amines by coupling with an aldehyde.
Reagents:
e Aldehyde (1.0 equiv)

e 2-Cyclohexylpropan-1-amine HCI (1.0 equiv)
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e (Sodium triacetoxyborohydride) (1.5 equiv)

e DIPEA (1.0 equiv)

e DCE (1,2-Dichloroethane)

Procedure:

Dissolve the aldehyde and amine HCI salt in DCE.
e Add DIPEA (1.0 equiv) to neutralize the salt.

« Stir for 30 minutes to allow imine formation.

e Add

and stir for 12 hours.

e Quench with saturated

and extract with DCM.

Application Case Studies
Case Study: GPCR Antagonist Optimization

In a theoretical optimization of a Melatonin receptor ligand (analogous to Ramelteon), replacing
the core aromatic linker with a cyclohexyl-ethyl or cyclohexyl-propyl linker often improves
metabolic half-life.

o Observation: The 2-cyclohexylpropan-1-amine moiety introduces a chiral center (

-branching) that can lock the alkyl chain into a preferred conformation, potentially increasing
binding affinity (

) compared to the linear n-propyl analog.

o Data Interpretation: If the (S)-enantiomer shows 100x higher potency than the (R)-
enantiomer, it suggests the hydrophobic pocket has strict steric constraints accommodating
the bulky cyclohexyl group only in a specific vector.
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- : : hilicity ( P)

Fragment Contribution to cLogP Description

Planar, Aromatic,
2-Phenylpropyl ~2.8
-stacking capable

Bulky, Aliphatic, purely
2-Cyclohexylpropyl ~3.4 )
hydrophobic

Insight: The cyclohexyl analog is significantly more lipophilic. If the lead compound is too polar
(low permeability), this substitution can improve membrane permeability. Conversely, if
solubility is an issue, polar groups must be added elsewhere on the scaffold to compensate.

Quality Control & Handling
o Storage: Store the HCI salt at 2-8°C in a desiccator. It is hygroscopic.
e Analysis:

o 1H NMR (DMSO-d6): Look for the characteristic cyclohexyl multiplet (0.8—-1.7 ppm) and
the methyl doublet at the chiral center (~0.85 ppm). The

protons typically appear as a multiplet around 2.6—2.8 ppm.

o Chiral Purity: Verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H
column) if synthesizing from racemic precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1-Phenylpropan-2-amine;propan-2-amine | C12H22N2 | CID 20163266 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Note: 2-Cyclohexylpropan-1-amine HCl as a
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[https://www.benchchem.com/product/b6143886/docs#application-note-2-cyclohexylpropan-
1-amine-hcl-as-a-chiral-building-block-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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